Cas no 88438-06-6 ((2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal)

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is a chlorinated aromatic enal compound with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a conjugated system with a chloro-substituted phenyl group and an α,β-unsaturated aldehyde moiety, offering reactivity for nucleophilic additions and cyclization reactions. The presence of two chlorine atoms enhances its electrophilic character, making it a versatile building block for constructing complex molecules. This compound is particularly useful in the synthesis of heterocycles and fine chemicals due to its stability and selective reactivity. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to its reactive functional groups.
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal structure
88438-06-6 structure
Product Name:(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
CAS No:88438-06-6
MF:C9H6Cl2O
MW:201.049340724945
CID:632804
PubChem ID:5706406
Update Time:2025-06-06

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 2-Propenal, 3-chloro-3-(4-chlorophenyl)-, (Z)-
    • (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
    • 3-chloro-3-(4-chlorophenyl)prop-2-enal
    • 3-Chloro-3-(p-chlorophenyl)acrolein
    • BS-24075
    • 88438-06-6
    • (Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal
    • CS-0207643
    • 3-Chloro-3-(4-chlorophenyl)-2-propenal
    • beta,p-Dichlorocinnamaldehyde
    • A919913
    • 2-Propenal, 3-chloro-3-(4-chlorophenyl)-
    • 14063-77-5
    • SCHEMBL8338715
    • CINNAMALDEHYDE, beta,p-DICHLORO-
    • Inchi: 1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5-
    • InChI Key: IWQMAUVMLFGNGU-UITAMQMPSA-N
    • SMILES: Cl/C(=C\C=O)/C1C=CC(=CC=1)Cl

Computed Properties

  • Exact Mass: 199.98000
  • Monoisotopic Mass: 199.9795702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.11860

(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C360035-100mg
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
88438-06-6
100mg
$ 64.00 2023-04-18
TRC
C360035-250mg
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
88438-06-6
250mg
$ 81.00 2023-04-18
TRC
C360035-500mg
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
88438-06-6
500mg
$ 121.00 2023-04-18
TRC
C360035-1g
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
88438-06-6
1g
$ 135.00 2022-04-01
TRC
C360035-1000mg
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
88438-06-6
1g
$ 167.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1278313-1g
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
88438-06-6 97%
1g
¥856 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1278313-5g
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
88438-06-6 97%
5g
¥3693 2023-04-13
Key Organics Ltd
BS-24075-1g
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
88438-06-6 >97%
1g
£174.00 2025-02-08
Key Organics Ltd
BS-24075-5g
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
88438-06-6 >97%
5g
£426.00 2025-02-08
1PlusChem
1P004KFW-1g
2-Propenal, 3-chloro-3-(4-chlorophenyl)-, (Z)-
88438-06-6 97%
1g
$61.00 2025-02-21
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